molecular formula C15H23N3O B11817907 1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11817907
M. Wt: 261.36 g/mol
InChI Key: BRMLGPGDYOXALQ-UHFFFAOYSA-N
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Description

1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions to form the intermediate product, which is then further reacted to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Pyridine Derivatives: These compounds share the pyridine ring structure and have similar chemical properties.

Uniqueness

1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

1-[2-[2-(propylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H23N3O/c1-3-9-16-15-13(7-6-10-17-15)14-8-4-5-11-18(14)12(2)19/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,16,17)

InChI Key

BRMLGPGDYOXALQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C2CCCCN2C(=O)C

Origin of Product

United States

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